Ptilosarcone

Description

Properties

CAS No. |

64597-86-0 |

|---|---|

Molecular Formula |

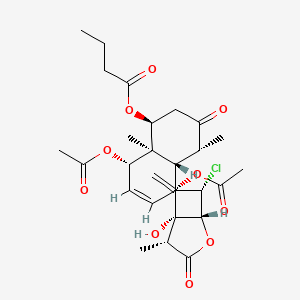

C28H37ClO10 |

Molecular Weight |

569.0 g/mol |

IUPAC Name |

[(1S,2S,3R,4R,7R,8S,10Z,12S,13R,14S,17R)-2,12-diacetyloxy-8-chloro-3-hydroxy-4,13,17-trimethyl-9-methylidene-5,16-dioxo-6-oxatricyclo[11.4.0.03,7]heptadec-10-en-14-yl] butanoate |

InChI |

InChI=1S/C28H37ClO10/c1-8-9-21(33)38-20-12-18(32)14(3)22-24(37-17(6)31)28(35)15(4)26(34)39-25(28)23(29)13(2)10-11-19(27(20,22)7)36-16(5)30/h10-11,14-15,19-20,22-25,35H,2,8-9,12H2,1,3-7H3/b11-10-/t14-,15-,19-,20-,22+,23-,24-,25-,27-,28+/m0/s1 |

InChI Key |

HMDJRTOEGJOHTB-UUVKGRLKSA-N |

Isomeric SMILES |

CCCC(=O)O[C@H]1CC(=O)[C@@H]([C@H]2[C@]1([C@H](/C=C\C(=C)[C@@H]([C@H]3[C@]([C@H]2OC(=O)C)([C@H](C(=O)O3)C)O)Cl)OC(=O)C)C)C |

Canonical SMILES |

CCCC(=O)OC1CC(=O)C(C2C1(C(C=CC(=C)C(C3C(C2OC(=O)C)(C(C(=O)O3)C)O)Cl)OC(=O)C)C)C |

Origin of Product |

United States |

Preparation Methods

Natural Extraction and Isolation

Source Organism and Collection

Ptilosarcone is predominantly isolated from the orange sea pen Ptilosarcus gurneyi, found in cold Pacific waters near Alaska and British Columbia. Specimens are collected via SCUBA at depths of 5–10 meters and frozen immediately to preserve chemical integrity.

Extraction Protocol

- Solvent Extraction : Freeze-dried organisms are minced and exhaustively extracted with ethyl acetate or ethanol.

- Chromatographic Purification :

- Gel Permeation Chromatography : Crude extracts are fractionated using Sephadex LH-20 with methanol/chloroform gradients.

- Ion-Exchange Chromatography : Further purification employs SP-Sephadex (cation exchange) to isolate charged derivatives.

- Preparative TLC/HPLC : Final purification uses silica gel TLC (chloroform:ethyl acetate, 1:1) or reverse-phase HPLC.

Yield : ~0.01–0.05% from dry biomass, reflecting natural scarcity.

Synthetic Approaches

Retrosynthetic Analysis

The briarane core is constructed via a modular strategy targeting:

Key Synthetic Steps

Cyclohexenone Formation

- Diels-Alder Reaction : A sulfonyl diene (e.g., p-tolylsulfinyl-1,3-butadiene) reacts with a dienophile (e.g., methyl acrylate) to yield a sulfonylated cyclohexene.

- Oxidative Desulfonylation : Treatment with MoOPD (methoxypropylenediamine) removes the sulfonyl group, forming the α,β-unsaturated ketone.

Cyclodecene Construction

- Eschenmoser-Claisen Rearrangement : Allylic alcohol intermediates undergo-sigmatropic rearrangement to install the decene backbone.

- Halolactonization : Iodine-mediated cyclization forms the γ-lactone ring, with stereochemistry controlled by substrate geometry.

Functionalization

Challenges and Optimization

Stereochemical Control

Chemical Reactions Analysis

Types of Reactions: Ptilosarcone undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form ptilosarcenone, a related diterpenoid compound.

Reduction: Reduction reactions can modify the functional groups on this compound, leading to different derivatives.

Substitution: Substitution reactions can introduce new functional groups, altering the chemical properties of this compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Various reagents, such as halogens and alkylating agents, are employed under controlled conditions.

Major Products Formed:

Ptilosarcenone: Formed through oxidation.

Ptilosarcen-12-propionate and Ptilosarcen-12-acetate: Formed through esterification reactions.

Scientific Research Applications

Chemistry: Used as a model compound for studying diterpenoid synthesis and reactivity.

Biology: Investigated for its biological activities, including potential antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ptilosarcone involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of cellular signaling pathways, leading to changes in gene expression and protein activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress response and inflammation regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ptilosarcone belongs to the briarane family, a class of diterpenoids characterized by a bicyclic framework. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Comparison of this compound with Similar Briaranes

Key Comparisons

Structural Similarities: All compounds share the briarane core skeleton. This compound and briarein A exhibit nearly identical stereochemistry at critical positions (C6 and C8), including chlorine and hydroxyl substituents . Ptilosarcenone and its derivatives (e.g., 11-hydroxyptilosarcenone) retain the α,β-unsaturated ketone but lack the butyric acid side chain present in this compound .

Functional Divergence: Toxicity: this compound’s toxicity is attributed to its γ-lactone and butyric acid moieties, which deter predation . In contrast, briarein A’s bioactivity includes cytotoxicity against tumor cells .

Biosynthetic Pathways: this compound’s conversion to ptilosarcenone via hydrolysis highlights its metabolic lability compared to more stable briaranes like briarein A . Derivatives such as ptilosarcen-12-ol and ptilosarcen-12-acetate suggest enzymatic acetylation and oxidation pathways unique to P. gurneyi .

Q & A

Basic Research Questions

Q. What methodologies are recommended for isolating and characterizing Ptilosarcone from marine organisms?

- Methodological Answer : this compound is typically isolated via solvent extraction (e.g., ethanol or dichloromethane) followed by chromatographic purification (e.g., column chromatography, HPLC). Structural characterization employs nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm stereochemistry and functional groups. For marine samples, preservation of the source organism (Ptilosarcus gurneyi) in frozen or fresh states is critical to prevent degradation . Experimental protocols should include controls for stability, as this compound can hydrolyze to ptilosarcenone in aqueous conditions .

Q. How can researchers address challenges in synthesizing this compound analogs in vitro?

- Methodological Answer : Synthesis challenges include its complex briarane diterpenoid skeleton and sensitivity to hydrolysis. Lab protocols should prioritize anhydrous conditions and inert atmospheres to prevent elimination reactions (e.g., loss of butyric acid). Retrosynthetic analysis and modular approaches (e.g., Diels-Alder reactions) are recommended. Structural analogs require rigorous purity validation via HPLC and spectroscopic comparisons to natural isolates .

Q. What spectroscopic techniques are essential for verifying this compound’s structural integrity?

- Methodological Answer : High-resolution MS confirms molecular formula, while 1D/2D NMR (e.g., COSY, NOESY, HSQC) maps carbon-hydrogen frameworks. X-ray crystallography is definitive for absolute configuration determination. For degraded samples, FT-IR and UV-Vis spectroscopy can track functional group changes (e.g., ketone formation in ptilosarcenone) .

Advanced Research Questions

Q. How can ecological studies investigate this compound’s role in predator-prey interactions?

- Methodological Answer : Field experiments should quantify this compound concentrations in Ptilosarcus gurneyi and predators (e.g., Tochuina tetraquetra) using LC-MS. Bioassays (e.g., feeding deterrence trials) assess its ecological function as a chemical defense. Spatial-temporal sampling and stable isotope tracing can clarify bioaccumulation dynamics .

Q. What frameworks resolve contradictions in this compound’s reported bioactivity data?

- Methodological Answer : Systematic reviews (Cochrane guidelines) and meta-analyses should standardize variables like extraction methods, assay models (e.g., cell lines vs. in vivo), and dosage ranges. PICOT frameworks (Population: cell/organism type; Intervention: compound concentration; Comparison: controls; Outcome: bioactivity metric; Time: exposure duration) ensure comparability across studies .

Q. How can researchers design experiments to elucidate this compound’s pharmacological mechanisms?

- Methodological Answer : Use molecular docking simulations to predict protein targets (e.g., anti-inflammatory pathways). In vitro assays (e.g., enzyme inhibition, receptor binding) paired with gene expression profiling (RNA-seq) validate mechanisms. Dose-response curves and knockout models (e.g., CRISPR) isolate specific pathways. Replicability requires adherence to ARRIVE guidelines for experimental rigor .

Q. What strategies mitigate data variability in this compound’s environmental stress responses?

- Methodological Answer : Controlled mesocosm experiments simulate environmental stressors (e.g., temperature, pH). Multi-omics approaches (metabolomics, proteomics) track stress-induced changes in biosynthesis. Statistical tools (e.g., PCA, ANOVA) identify significant variables, while machine learning models predict biosynthetic pathway regulation under stress .

Methodological Notes

- Data Collection : Prioritize peer-reviewed marine natural product databases and avoid unvetted sources (e.g., commercial compound libraries) .

- Ethical Compliance : Adhere to Nagoya Protocol guidelines for marine biodiversity sampling and intellectual property .

- Statistical Rigor : Use tools like R or Python for multivariate analysis of bioactivity datasets, ensuring reproducibility via open-access code repositories .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.